molecular formula C₁₀H₁₁NO₂ B1141797 4-Methyl-2-phenyl-5-oxazolidinone CAS No. 70155-88-3

4-Methyl-2-phenyl-5-oxazolidinone

Cat. No. B1141797
CAS RN: 70155-88-3
M. Wt: 177.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-phenyl-5-oxazolidinone is a chiral auxiliary . It reacts with carboxylic acids to produce corresponding acyl derivatives in the presence of a diisopropylcarbodiimide reagent . It can also be employed in the preparation of N-sulfinyloxazolidinone reagent (chiral sulfinyl transfer reagent), which reacts with nucleophiles such as Grignard reagents, enolates, and metalated amides to produce the chiral sulfoxides, sulfinate esters, and sulfonamides .


Molecular Structure Analysis

The molecular formula of 4-Methyl-2-phenyl-5-oxazolidinone is C10H11NO2 . Its molecular weight is 177.20 . The InChI string representation of its structure is 1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m1/s1 .


Chemical Reactions Analysis

4-Methyl-2-phenyl-5-oxazolidinone is a chiral derivative of propionic acid used in highly enantioselective aldol, alkylation and acylation reactions .


Physical And Chemical Properties Analysis

4-Methyl-2-phenyl-5-oxazolidinone is a solid compound . Its optical activity is [α]18/D +168°, c = 2 in chloroform . The melting point is 121-123 °C (lit.) .

Scientific Research Applications

Antibacterial Properties

  • Oxazolidinones like U-100592 and U-100766 exhibit significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus and Enterococcus faecalis, demonstrating their potential in treating bacterial infections (Zurenko et al., 1996).

Agricultural Applications

  • Famoxadone, an oxazolidinone fungicide, shows excellent control of plant pathogens in various classes that infect grapes, cereals, tomatoes, potatoes, and other crops, highlighting its importance in agricultural pest management (Sternberg et al., 2001).

Synthesis and Development

  • The stereoselective synthesis of nonproteinogenic amino acids from oxazolidinone derivatives illustrates the versatility of these compounds in synthetic organic chemistry, contributing to the development of novel pharmaceuticals and biochemical tools (Wee & Mcleod, 2003).
  • New potent antibacterial oxazolidinone agents like MRX-I are being developed with an improved safety profile, indicating ongoing advancements in the medicinal applications of this class of compounds (Gordeev & Yuan, 2014).

Mechanism of Action

Oxazolidinones, the class of compounds to which 4-Methyl-2-phenyl-5-oxazolidinone belongs, inhibit protein synthesis by binding at the P site at the ribosomal 50S subunit . They interfere with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site, which is vacant only prior to the formation of the first peptide bond .

Safety and Hazards

4-Methyl-2-phenyl-5-oxazolidinone may cause eye, skin, and respiratory tract irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-methyl-2-phenyl-1,3-oxazolidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7,9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTPNZGSJFDQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenyl-5-oxazolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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